molecular formula C26H26N4O4S B2652562 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methoxybenzamide CAS No. 886888-63-7

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methoxybenzamide

Cat. No.: B2652562
CAS No.: 886888-63-7
M. Wt: 490.58
InChI Key: CNDVTNHYNYGEKP-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring, which is a common structural element in many pharmaceuticals .


Synthesis Analysis

Imidazole compounds can be synthesized by a variety of methods. One common method involves the reaction of glyoxal and ammonia . Piperidine derivatives can be synthesized by in situ reduction of Schiff’s base in the presence of a reducing agent .


Molecular Structure Analysis

The compound contains an imidazole ring and a piperidine ring, both of which are common structural elements in many pharmaceuticals . The imidazole ring is known to show both acidic and basic properties .


Chemical Reactions Analysis

Imidazole compounds are known to exhibit a broad range of chemical and biological properties, making them important synthons in the development of new drugs .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the specific compound would depend on the substituents attached to the imidazole and piperidine rings.

Scientific Research Applications

Synthesis and Pharmacological Properties

A study on the synthesis and pharmacological properties of benzamide derivatives, including compounds related to N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methoxybenzamide, highlighted their potential as selective serotonin 4 (5-HT4) receptor agonists. These compounds demonstrated an ability to accelerate gastric emptying and increase the frequency of defecation, suggesting potential as novel prokinetic agents with reduced side effects compared to existing treatments. This particular research focused on benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives and their effects on gastrointestinal motility, indicating a promising avenue for the development of treatments targeting both the upper and lower gastrointestinal tract (S. Sonda et al., 2004).

Radiolabelling for Angiotensin II Receptor Imaging

Another study explored the development of radiolabelled, nonpeptide angiotensin II antagonists, which could be useful for imaging angiotensin II, AT1 receptors. Compounds like this compound could be structurally related to these antagonists, providing insights into their potential application in diagnostic imaging. The research involved synthesizing potent and selective ligands for the AT1 receptor, preparing them through C-11 methylation, and evaluating their specificity and efficacy in receptor imaging, contributing to the understanding and potential diagnostic applications related to the cardiovascular system (Terence G. Hamill et al., 1996).

Sigma Receptor Scintigraphy in Breast Cancer Imaging

The potential application of sigma receptor ligands, such as this compound, in the field of oncology was investigated through the use of sigma receptor scintigraphy for visualizing primary breast tumors. This approach leverages the overexpression of sigma receptors on breast cancer cells, offering a novel method for non-invasive tumor detection and characterization. The study demonstrated the accumulation of a specific iodobenzamide in breast tumors, suggesting the utility of sigma receptor ligands in enhancing the diagnostic capabilities for breast cancer (V. Caveliers et al., 2002).

Mechanism of Action

While the specific mechanism of action for this compound is not known, many imidazole and piperidine derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-34-21-6-4-5-19(17-21)26(31)27-20-9-11-22(12-10-20)35(32,33)30-15-13-18(14-16-30)25-28-23-7-2-3-8-24(23)29-25/h2-12,17-18H,13-16H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDVTNHYNYGEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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